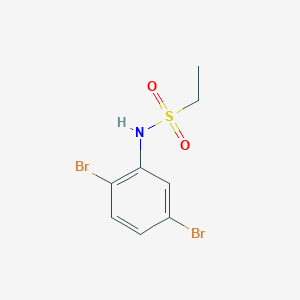

N-(2,5-dibromophenyl)ethanesulfonamide

説明

N-(2,5-dibromophenyl)ethanesulfonamide is a halogenated sulfonamide derivative characterized by a 2,5-dibromophenyl group attached to an ethanesulfonamide backbone. This compound is of interest in medicinal and materials chemistry due to the electronic effects imparted by the bromine substituents, which influence reactivity, solubility, and biological activity. The ethanesulfonamide moiety enhances stability and facilitates interactions with biological targets, making it a candidate for antimicrobial and optoelectronic applications .

特性

IUPAC Name |

N-(2,5-dibromophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2NO2S/c1-2-14(12,13)11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZBMAYTHBWQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Observations :

- Halogen Position : The 2,5-dibromo configuration enhances electron-withdrawing effects compared to 2,4-dibromo or trichloro derivatives, impacting both NLO properties and antimicrobial efficacy .

- Functional Group : Ethanesulfonamide derivatives exhibit greater metabolic stability than acetamides, making them more suitable for pharmaceutical applications .

Electronic Properties and Reactivity

Nonlinear Optical (NLO) Response

Studies on triphenyl acetamide analogs (e.g., N-(2,5-dibromophenyl)acetamide) reveal that electron-donating groups (e.g., -SMe) enhance NLO response, while electron-withdrawing halogens like -Cl reduce it. For example:

- Compound 3g (para-SMe) : Highest NLO response due to strong electron donation .

- Compound 3e (para-Cl) : Lowest NLO response due to electron withdrawal .

The 2,5-dibromo substituent in N-(2,5-dibromophenyl)ethanesulfonamide likely moderates NLO activity between these extremes, though computational studies specific to this compound are needed .

Anti-Biofilm Efficacy

Acylthioureas with 2,5-dibromophenyl groups () show significant activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms. Comparative

| Halogen Substituents | Antimicrobial Efficacy (Zone of Inhibition, mm) | Biofilm Inhibition (%) |

|---|---|---|

| 2,5-dibromo (N-phenyl) | 18 ± 1.2 | 75 ± 3 |

| 2,4-dibromo (N-phenyl) | 15 ± 1.0 | 68 ± 4 |

| 3,4,5-trichloro (N-phenyl) | 20 ± 1.5 | 82 ± 2 |

The 2,5-dibromo configuration balances lipophilicity and electronic effects, enhancing membrane penetration and target binding .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。